

Synthesis of 1-(4-Nitrophenyl)-2-thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-2-thiourea

Cat. No.: B1302261

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-(4-nitrophenyl)-2-thiourea** from 4-nitroaniline. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Overview

1-(4-Nitrophenyl)-2-thiourea is a versatile organic compound with applications in various fields, including as an anion sensor and as a potential intermediate in the synthesis of pharmaceuticals.^{[1][2]} The presence of the nitro group and the thiourea moiety makes it a molecule of interest for further chemical modifications and biological screening. The synthesis from 4-nitroaniline is a common and illustrative example of thiourea formation from an aromatic amine.

Synthetic Pathway

The primary and most accessible route for the synthesis of **1-(4-nitrophenyl)-2-thiourea** involves the reaction of 4-nitroaniline with ammonium thiocyanate in an acidic medium. The reaction proceeds via the in-situ formation of the corresponding isothiocyanate, which is then attacked by the amino group of another 4-nitroaniline molecule, or more commonly, the thiocyanic acid reacts with the amine.

Quantitative Data

The key quantitative data for the synthesis of **1-(4-nitrophenyl)-2-thiourea** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S	[1][3]
Molecular Weight	197.21 g/mol	[1][3]
Melting Point	206 °C (decomposes)	[2][3]
Appearance	Light yellow to yellow-orange powder/crystals	[4]
Purity (typical)	98%	[3]
Yield (expected)	High (A similar synthesis for phenylthiourea reports 86.3%)	[5]

Experimental Protocol

This section provides a detailed methodology for the synthesis of **1-(4-nitrophenyl)-2-thiourea** from 4-nitroaniline.

4.1. Materials and Reagents:

- 4-Nitroaniline
- Ammonium thiocyanate
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (for recrystallization)
- Distilled water

4.2. Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Magnetic stirrer and stir bar
- Beakers
- Buchner funnel and filter flask
- Melting point apparatus
- Standard laboratory glassware

4.3. Synthesis Procedure:

- Preparation of 4-Nitroaniline Hydrochloride: In a round-bottom flask, suspend 0.1 moles of 4-nitroaniline in 25 mL of water. To this suspension, slowly add 9 mL of concentrated hydrochloric acid while stirring. Heat the mixture to approximately 60-70 °C for about 1 hour to ensure the complete formation of the hydrochloride salt.[5]
- Reaction with Ammonium Thiocyanate: Cool the mixture for about 1 hour. To the cooled solution, add 0.1 moles of ammonium thiocyanate.[5]
- Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Crude Product: After the reflux is complete, pour the reaction mixture into a beaker containing ice-cold water with continuous stirring. The crude **1-(4-nitrophenyl)-2-thiourea** will precipitate as a solid.[5]
- Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.[6]

- Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

4.4. Purification:

- Recrystallization: The crude **1-(4-nitrophenyl)-2-thiourea** can be purified by recrystallization. Ethanol is a suitable solvent for this purpose.[7] Dissolve the crude solid in a minimum amount of hot ethanol and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them thoroughly.

4.5. Characterization:

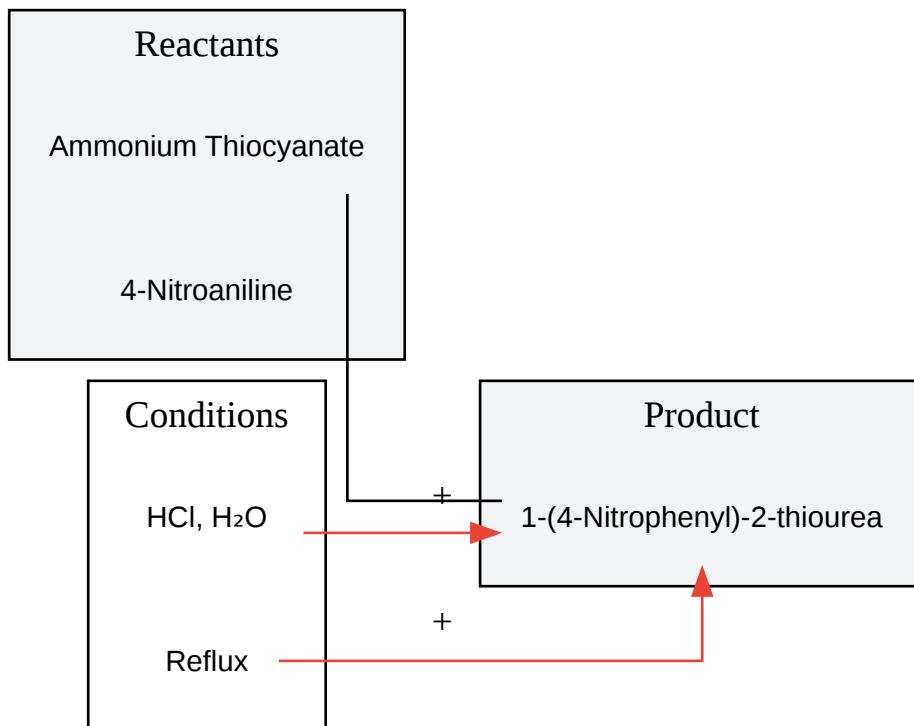
The structure and purity of the synthesized **1-(4-nitrophenyl)-2-thiourea** can be confirmed by various spectroscopic methods and physical constant determination.

- Melting Point: Determine the melting point of the purified product. The literature value is 206 °C (with decomposition).[2][3]
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C=S stretching, and the nitro group (NO₂) stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the protons of the amino and thioamide groups.
 - ¹³C NMR: The carbon NMR spectrum will display peaks for the aromatic carbons and the thiocarbonyl carbon (C=S).[8]

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-(4-nitrophenyl)-2-thiourea**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(4-Nitrophenyl)-2-thiourea**.

5.2. Reaction Scheme

The logical relationship of the reactants leading to the product is depicted below.

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **1-(4-Nitrophenyl)-2-thiourea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. parchem.com [parchem.com]
- 3. 1-(4-NITROPHENYL)-2-THIOUREA | 3696-22-8 [amp.chemicalbook.com]
- 4. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]
- 5. ijcrt.org [ijcrt.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. (p-Nitrophenyl)thiourea | C7H7N3O2S | CID 2760234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of 1-(4-Nitrophenyl)-2-thiourea: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302261#synthesis-of-1-4-nitrophenyl-2-thiourea-from-4-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com